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Compound Name: S-Malate dimer

Cat. No.: B15184174 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the isolation, purification, and

characterization of the dimeric form of S-Malate Dehydrogenase (MDH). This enzyme plays a

crucial role in cellular metabolism, primarily by catalyzing the reversible oxidation of L-malate to

oxaloacetate, a key reaction in the citric acid (TCA) cycle.[1][2][3][4] The dimeric structure of

MDH is essential for its catalytic activity and stability.[5] Understanding the function and

regulation of dimeric MDH is critical for research in metabolism, enzymology, and drug

development, as its dysregulation has been implicated in various diseases.[6][7]

Experimental Protocols
Protocol 1: Isolation and Purification of Dimeric S-
Malate Dehydrogenase
This protocol describes a general method for the purification of dimeric MDH from a

recombinant source (e.g., E. coli overexpressing the target MDH). The specific buffers and

conditions may require optimization depending on the source organism and the specific isoform

of MDH.

1. Materials and Reagents:
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Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM

PMSF, and 1 mg/mL lysozyme.

Wash Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 20 mM imidazole.

Elution Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 250 mM imidazole.

Dialysis Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM DTT.

Ammonium Sulfate

Chromatography Resins:

Ni-NTA Agarose (for His-tagged proteins)

DEAE Cellulose or other anion exchange resin

Phenyl Sepharose or other hydrophobic interaction resin

Superdex 200 or other size-exclusion chromatography (SEC) resin

2. Experimental Procedure:

Cell Lysis:

Resuspend the cell pellet in ice-cold Lysis Buffer.

Incubate on ice for 30 minutes.

Sonicate the cell suspension on ice to ensure complete lysis.

Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cell

debris.[8]

Collect the supernatant containing the soluble proteins.

Ammonium Sulfate Precipitation:
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Slowly add solid ammonium sulfate to the supernatant to a final concentration of 40%

saturation while gently stirring on ice.

Centrifuge at 10,000 x g for 20 minutes at 4°C.

Increase the ammonium sulfate concentration of the supernatant to 70% saturation.

Centrifuge as before and resuspend the pellet (which should contain the MDH) in a

minimal volume of Lysis Buffer.

Dialyze the resuspended pellet against Lysis Buffer to remove excess ammonium sulfate.

Affinity Chromatography (for His-tagged MDH):

Load the dialyzed sample onto a Ni-NTA agarose column pre-equilibrated with Lysis

Buffer.

Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline.

Elute the bound protein with Elution Buffer.

Collect fractions and analyze for MDH activity.

Ion Exchange Chromatography:

Pool the active fractions from the affinity chromatography step and dialyze against a low-

salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).

Load the sample onto a DEAE cellulose column equilibrated with the same low-salt buffer.

Elute the protein with a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl).

[9]

Collect fractions and assay for MDH activity.

Hydrophobic Interaction Chromatography:

Pool the active fractions from the ion exchange step and add ammonium sulfate to a final

concentration of 1 M.
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Load the sample onto a Phenyl Sepharose column equilibrated with a high-salt buffer

(e.g., 1 M ammonium sulfate in 20 mM Tris-HCl, pH 8.0).

Elute the protein with a decreasing salt gradient.[10]

Collect fractions and assay for MDH activity.

Size-Exclusion Chromatography (SEC):

Concentrate the active fractions from the previous step.

Load the concentrated sample onto a Superdex 200 column pre-equilibrated with Dialysis

Buffer.[8]

Elute the protein isocratically. The dimeric form of MDH should elute as a distinct peak.

Collect fractions and verify the purity by SDS-PAGE.

3. Data Presentation: Purification Table
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Purification
Step

Total
Protein
(mg)

Total
Activity (U)

Specific
Activity
(U/mg)

Yield (%)
Purification
Fold

Crude Lysate 100 1

Ammonium

Sulfate

Precipitate

Affinity

Chromatogra

phy

Ion Exchange

Chromatogra

phy

Hydrophobic

Interaction

Size-

Exclusion

Chromatogra

phy

Note: The values in this table are to be filled in with experimental data.

Protocol 2: Characterization of Dimeric S-Malate
Dehydrogenase
This protocol outlines methods to confirm the dimeric state and assess the enzymatic activity of

the purified MDH.

1. Confirmation of Dimeric State:

Size-Exclusion Chromatography (SEC): As performed in the final purification step, the elution

volume of the purified protein can be compared to that of known molecular weight standards
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to estimate its native molecular weight. Dimeric MDH typically has a molecular weight of

around 70 kDa.[9][11]

Native PAGE: Run the purified protein on a non-denaturing polyacrylamide gel alongside

molecular weight markers. The migration of the protein will be indicative of its native size and

charge.

SDS-PAGE (Non-reducing vs. Reducing): Run the purified protein on two SDS-PAGE gels:

one with a standard reducing sample buffer (containing β-mercaptoethanol or DTT) and one

with a non-reducing sample buffer. The monomeric subunit of MDH is typically around 35-38

kDa.[9][10][11] In the reducing gel, a single band at this molecular weight should be

observed. In the non-reducing gel, if the dimer is not covalently linked, a similar monomeric

band is expected. However, chemical cross-linking prior to SDS-PAGE can be used to

visualize the dimer.

Mass Spectrometry: Native mass spectrometry can be used to determine the mass of the

intact protein complex, confirming its dimeric state.

2. Enzymatic Activity Assay:

The activity of MDH is typically measured by monitoring the change in absorbance at 340 nm,

which corresponds to the conversion of NADH to NAD⁺ (for the reduction of oxaloacetate) or

NAD⁺ to NADH (for the oxidation of malate).

Reaction Mixture (Oxaloacetate Reduction):

100 mM Tris-HCl (pH 8.0)

0.25 mM NADH

2.25 mM Oxaloacetate

Purified MDH enzyme

Procedure:

Add all components except the enzyme to a cuvette and measure the baseline

absorbance at 340 nm.
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Initiate the reaction by adding a small amount of the purified MDH.

Monitor the decrease in absorbance at 340 nm over time.

Calculate the enzyme activity based on the rate of NADH oxidation (extinction coefficient

of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Visualizations
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Caption: Experimental workflow for the isolation and characterization of dimeric MDH.
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Role of Dimeric MDH in the Citric Acid Cycle
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Caption: Role of dimeric S-Malate Dehydrogenase in the Citric Acid Cycle.
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Caption: A recently identified S-Malate signaling pathway in inflammation.[12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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